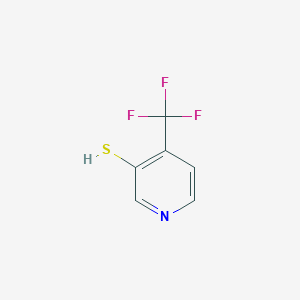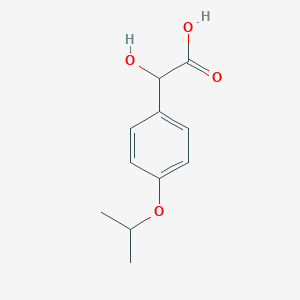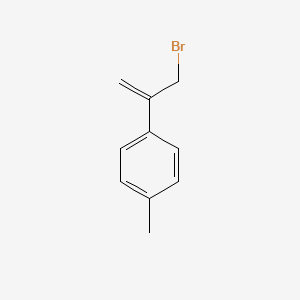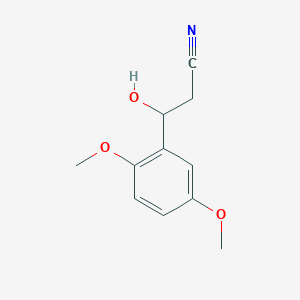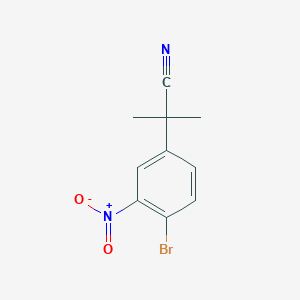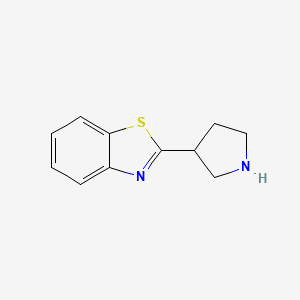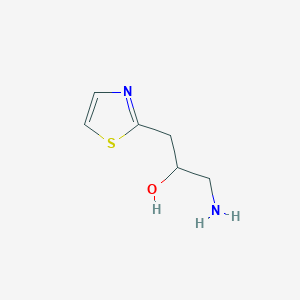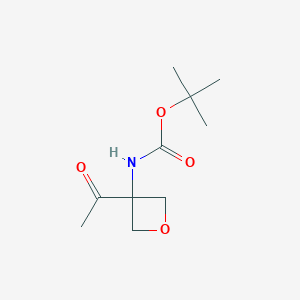
tert-butylN-(3-acetyloxetan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-(3-acetyloxetan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyloxetane moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-acetyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetyloxetane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-acetyloxetane, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: tert-ButylN-(3-acetyloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butylN-(3-acetyloxetan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and intermediates .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the development of biochemical assays and diagnostic tools .
Medicine: It may be investigated for its pharmacological properties and therapeutic potential .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-butylN-(3-acetyloxetan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include enzymatic catalysis, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-aminopropyl)carbamate: This compound shares the carbamate functional group but differs in the presence of an aminopropyl group instead of an acetyloxetane moiety.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynylphenyl group, making it structurally distinct from tert-butylN-(3-acetyloxetan-3-yl)carbamate.
Uniqueness: this compound is unique due to the presence of the acetyloxetane moiety, which imparts specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
tert-butyl N-(3-acetyloxetan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h5-6H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
BQKZSIMTAQXDKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(COC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
